molecular formula C24H19N3OS2 B14981588 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide

Katalognummer: B14981588
Molekulargewicht: 429.6 g/mol
InChI-Schlüssel: ICXFBKDWKWSUOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of benzylsulfanyl and phenylsulfanyl groups attached to a pyrimidine ring, along with a carboxamide functional group

Vorbereitungsmethoden

The synthesis of 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of Benzylsulfanyl and Phenylsulfanyl Groups: The benzylsulfanyl and phenylsulfanyl groups can be introduced through nucleophilic substitution reactions using benzylthiol and phenylthiol, respectively.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to facilitate large-scale synthesis.

Analyse Chemischer Reaktionen

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Vergleich Mit ähnlichen Verbindungen

2-(benzylsulfanyl)-N-phenyl-5-(phenylsulfanyl)pyrimidine-4-carboxamide can be compared with other pyrimidine derivatives, such as:

    2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide: This compound has a similar structure but includes a chlorophenyl group and a pyridinyl group, which may result in different biological activities.

    2-(benzylsulfanyl)-5-chloro-N-(4-acetamidophenyl)pyrimidine-4-carboxamide: This compound features a chloro group and an acetamidophenyl group, which can influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological characteristics.

Eigenschaften

Molekularformel

C24H19N3OS2

Molekulargewicht

429.6 g/mol

IUPAC-Name

2-benzylsulfanyl-N-phenyl-5-phenylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H19N3OS2/c28-23(26-19-12-6-2-7-13-19)22-21(30-20-14-8-3-9-15-20)16-25-24(27-22)29-17-18-10-4-1-5-11-18/h1-16H,17H2,(H,26,28)

InChI-Schlüssel

ICXFBKDWKWSUOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3)SC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.